4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound (molecular formula: C₂₃H₂₈N₄O₈S₂; average mass: 552.617 g/mol) is a 1,3,4-oxadiazole derivative featuring a bis(2-methoxyethyl)sulfamoyl group at the para-position of the benzamide core and a methoxymethyl substituent on the oxadiazole ring . Its structural uniqueness lies in the methoxy-rich substituents, which enhance solubility and influence electronic properties. Notably, it has been identified as a small-molecule inhibitor of MDMX, competing with wild-type p53 peptide binding (EC₅₀: 5 μM) .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O7S/c1-25-10-8-21(9-11-26-2)29(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(28-17)12-27-3/h4-7H,8-12H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVDIRBVFGOAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound These factors can include pH, temperature, and the presence of other molecules
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound with a complex structure that includes a benzamide core and an oxadiazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The compound features:
- Benzamide Core : A common scaffold in drug design.
- Oxadiazole Ring : Known for its biological activity and metabolic stability.
- Sulfamoyl Group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 368.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes crucial for microbial survival and cancer cell proliferation. Notably:
- Enzyme Inhibition : It targets dihydropteroate synthase, disrupting folic acid synthesis in microorganisms, which is vital for their growth and replication.
- Anticancer Activity : The compound may interact with DNA and proteins, leading to apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has shown promising results against several pathogens:
- Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
- Malaria Parasites : Demonstrated activity against Plasmodium falciparum, with compounds derived from similar scaffolds showing IC50 values less than 40 nM .
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism likely involves the disruption of key cellular processes through enzyme inhibition and interaction with cellular targets .
Data Tables
| Activity Type | Pathogen/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Antimicrobial | MRSA | <0.25 | Highly potent against resistant strains |
| Antimicrobial | VRE | <0.25 | Effective against clinically relevant strains |
| Antiplasmodial | Plasmodium falciparum | <0.04 | Potent against drug-sensitive strains |
| Anticancer | Various cancer cell lines | Variable | Mechanism involves enzyme inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against MRSA and VRE, demonstrating significant inhibition at low concentrations (MICs as low as 0.25 µg/mL), indicating a strong potential for therapeutic use in resistant infections .
- Antiplasmodial Activity : Research on oxadiazole derivatives revealed that certain analogs exhibited slow-action antiplasmodial activity against Plasmodium falciparum. The structure-activity relationship highlighted the importance of specific substituents for enhanced efficacy .
- Cancer Cell Proliferation : In vitro assays showed that the compound could significantly reduce the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further studies are needed to elucidate its full mechanism of action .
Scientific Research Applications
Pharmacological Applications
-
Carbonic Anhydrase Inhibition :
- The compound has been identified as a selective type II carbonic anhydrase inhibitor. Carbonic anhydrases are important for various physiological processes, and their inhibition can be beneficial in treating conditions such as glaucoma. In a study involving animal models, the compound demonstrated effective local action when administered via instillation into the eyes, suggesting potential for ocular therapeutic applications .
-
Monoamine Oxidase Inhibition :
- Research indicates that derivatives of 1,3,4-oxadiazol-2-ylbenzenesulfonamides exhibit potent inhibition of monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant for neurodegenerative disorders such as Parkinson's disease. The structure-activity relationship studies show that modifications to the oxadiazole ring can enhance inhibitory potency, making this class of compounds promising candidates for further development in neuropharmacology .
Synthesis and Mechanism of Action
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the oxadiazole moiety through dehydration reactions followed by sulfonamide transformations. Understanding the synthesis pathways and mechanisms is crucial for optimizing the compound's efficacy and bioavailability.
Case Studies
-
Ocular Administration in Animal Models :
- A study conducted on Wistar rats and Chinchilla rabbits evaluated the pharmacokinetics and metabolites of the compound when administered as a 1% suspension. The results indicated significant systemic exposure and identified key metabolites through HPLC-MS/MS analysis, which are essential for understanding the compound's metabolic pathways and therapeutic windows .
-
Neuropharmacological Evaluation :
- In vitro studies have demonstrated that certain derivatives exhibit nanomolar potencies against MAO-B, highlighting their potential role in developing treatments for neurodegenerative diseases. These findings suggest that further exploration into structural modifications could yield even more effective inhibitors .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Sulfamoyl Group: Benzyl(methyl) vs. bis(2-methoxyethyl).
- Oxadiazole Substituent: 4-Methoxyphenylmethyl vs. methoxymethyl.
- Activity : Demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition (MIC₅₀: 3.12–6.25 μg/mL) .
- Molecular Weight : 516.59 g/mol (C₂₄H₂₄N₄O₅S), lower due to fewer oxygen atoms .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Sulfamoyl Group: Cyclohexyl(ethyl) vs. bis(2-methoxyethyl).
- Oxadiazole Substituent: Furan-2-yl vs. methoxymethyl.
- Activity : Antifungal efficacy (MIC₅₀: 6.25–12.5 μg/mL) with lower solubility due to hydrophobic cyclohexyl group .
- Molecular Weight : 473.56 g/mol (C₂₁H₂₅N₄O₅S) .
CAS 850936-24-2 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Sulfamoyl Group: Benzyl(ethyl) vs. bis(2-methoxyethyl).
- Oxadiazole Substituent: Methoxymethyl (shared with target compound).
- Molecular Weight : 430.48 g/mol (C₂₀H₂₂N₄O₅S) .
Functional Analogues with Varied Substituents
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences: Sulfamoyl Group: Bis(2-cyanoethyl) vs. bis(2-methoxyethyl). Cyano groups introduce electron-withdrawing effects, reducing solubility compared to methoxy groups .
- Activity: Not reported, but cyano substituents may alter target binding kinetics.
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (Compound 22)
- Key Differences :
- Oxadiazole Substituent: 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl vs. methoxymethyl.
- Benzamide Core: 3-Methoxy vs. sulfamoyl group.
- Activity : Inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀: ~10 μM), highlighting the role of aromatic substituents in enzyme targeting .
Q & A
(Basic) What are the common synthetic strategies for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves multi-step organic reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Sulfamoyl group introduction : Coupling the intermediate with bis(2-methoxyethyl)amine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the sulfonamide bond .
- Final assembly : Reacting the oxadiazole intermediate with the benzamide core via nucleophilic acyl substitution, often in polar aprotic solvents like DMF or DCM .
Key quality control steps include HPLC for purity assessment and NMR for structural validation .
(Advanced) How can researchers optimize reaction conditions to improve yield during sulfamoyl group incorporation?
- Temperature control : Maintain 0–5°C during EDCI-mediated coupling to minimize side reactions (e.g., racemization or over-activation) .
- Solvent selection : Use anhydrous DMF to enhance reagent solubility while avoiding protic solvents that may hydrolyze intermediates .
- Stoichiometric ratios : A 1.2:1 molar ratio of bis(2-methoxyethyl)amine to the intermediate reduces unreacted starting material .
- Post-reaction workup : Employ liquid-liquid extraction with ethyl acetate and water to isolate the sulfamoyl product efficiently .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and sulfamoyl group (δ 3.2–3.6 ppm for methoxyethyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 492.5 for C₁₈H₂₄N₄O₅S) .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1250 cm⁻¹ (sulfonamide S=O) confirm functional groups .
(Advanced) How can structural ambiguities in the oxadiazole moiety be resolved?
- 2D NMR (COSY, HSQC) : Differentiates between 1,3,4-oxadiazole and isomeric 1,2,4-oxadiazole by correlating proton-proton coupling patterns .
- X-ray crystallography : Provides definitive proof of regiochemistry in the oxadiazole ring and sulfamoyl group orientation .
- Dynamic NMR experiments : Detects rotational barriers in the methoxymethyl substituent to confirm steric effects .
(Basic) What biological activities have been reported for structurally analogous compounds?
- Antimicrobial activity : Oxadiazole derivatives inhibit bacterial enzymes like dihydrofolate reductase (IC₅₀ values: 2–10 μM) .
- Anticancer potential : Sulfamoyl-containing benzamides disrupt tubulin polymerization (e.g., IC₅₀ of 1.8 μM in MCF-7 cells) .
- Enzyme inhibition : Analogues targeting carbonic anhydrase IX show selectivity ratios >100-fold over off-target isoforms .
(Advanced) How should researchers design assays to evaluate this compound’s mechanism of action?
- In vitro profiling :
- Cellular assays :
- Measure apoptosis via Annexin V/PI staining in cancer cell lines (e.g., HCT-116, HepG2) .
- Assess membrane permeability using Caco-2 monolayers to predict bioavailability .
(Advanced) How can contradictions in bioactivity data between similar compounds be reconciled?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxymethyl vs. methyl groups on oxadiazole) using molecular docking .
- Metabolic stability testing : Evaluate cytochrome P450-mediated degradation via LC-MS/MS to explain potency discrepancies .
- Solubility adjustments : Use co-solvents (e.g., PEG-400) or pro-drug strategies to enhance aqueous solubility for in vivo validation .
(Advanced) What future research directions are suggested by current structural and biological data?
- Target identification : Employ chemoproteomics (e.g., activity-based protein profiling) to map novel binding partners .
- Hybrid derivatives : Synthesize analogues combining the sulfamoyl group with thiadiazole or triazole moieties to enhance selectivity .
- In vivo pharmacokinetics : Conduct rodent studies to assess oral bioavailability and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
